molecular formula C18H21BBrNO4S B8240789 3-Bromo-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide

3-Bromo-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide

Cat. No.: B8240789
M. Wt: 438.1 g/mol
InChI Key: PSMROHVUYXNMRG-UHFFFAOYSA-N
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Description

3-Bromo-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide is a hybrid organic-boron compound featuring a benzenesulfonamide backbone with a bromo substituent at the 3-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) group at the meta-position of the adjacent phenyl ring. This structure combines a sulfonamide moiety, known for pharmacological relevance, with a boronate ester, which is widely utilized in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis .

Properties

IUPAC Name

3-bromo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BBrNO4S/c1-17(2)18(3,4)25-19(24-17)13-7-5-9-15(11-13)21-26(22,23)16-10-6-8-14(20)12-16/h5-12,21H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMROHVUYXNMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BBrNO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the boronic acid derivative. One common method is the reaction of 3-bromophenylamine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under inert atmosphere conditions.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

  • Reduction: Using reducing agents like iron (Fe) or tin (Sn) in acidic conditions.

  • Substitution: Using nucleophiles such as sodium iodide (NaI) in acetone.

Major Products Formed:

  • Bromine oxide derivatives

  • Amines from reduction reactions

  • Various substituted phenyl derivatives from substitution reactions

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It can be employed in the study of enzyme inhibitors and as a probe in biological assays.

  • Industry: It is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is useful in biological systems. The bromine atom can participate in electrophilic aromatic substitution reactions, making it valuable in synthetic chemistry.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Reactivity Reference
3-Bromo-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide C₁₉H₂₂BBrNO₄S 474.16 g/mol Bromo (C6H4), sulfonamide (SO₂NH), pinacol boronate (phenyl) Suzuki coupling precursor; potential prodrug scaffold
N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (BD225083) C₁₄H₂₂BNO₄S 311.20 g/mol Dimethylamine (N(CH₃)₂), pinacol boronate (phenyl) Enhanced solubility due to dimethyl group; intermediate in drug synthesis
(4-((N-(5-Cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)benzofuran-6-yl)methylsulfonamido)methyl)-3-(trifluoromethyl)phenyl)boronic acid C₃₆H₃₃BF₃N₂O₆S 715.53 g/mol Trifluoromethyl (CF₃), benzofuran core, boronic acid (unprotected) Antiviral prodrug; hydrolyzes to active boronic acid in vivo
4-Sulfamoylphenylboronic acid C₆H₆BNO₄S 200.99 g/mol Sulfamoyl (SO₂NH₂), boronic acid (unprotected) Direct coupling reagent; used in Pd-catalyzed biaryl synthesis

Key Findings :

  • Reactivity in Cross-Coupling : The pinacol boronate ester in the target compound offers stability compared to unprotected boronic acids (e.g., 4-sulfamoylphenylboronic acid), which are prone to protodeboronation . However, unprotected boronic acids react faster in Suzuki-Miyaura couplings under aqueous conditions .
  • Biological Utility : Compounds like BD225083 and the benzofuran-derived boronic acid demonstrate that N-alkylation (e.g., dimethyl groups) or fluorinated substituents (e.g., CF₃) enhance lipophilicity and bioavailability, whereas the target compound’s bromo group may confer electrophilic reactivity useful in covalent drug design .

Brominated Sulfonamides Without Boron

Table 2: Brominated Sulfonamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Biological/Chemical Relevance Reference
3-Bromo-N,5-dimethylbenzenesulfonamide C₈H₁₀BrNO₂S 264.14 g/mol Bromo (C6H3), N-methyl, 5-methyl Antimicrobial screening; lacks boron for coupling
4-Bromo-2-(2,4-difluorophenylsulfonamido)-N-(3,5-dimethoxyphenyl)benzamide C₂₇H₂₀BrF₂N₂O₅S 625.43 g/mol Bromo, difluorophenyl, dimethoxyphenyl Kinase inhibition studies; polar substituents reduce logP
3-Bromo-N-(1,1,3,3-tetramethylbutyl)-1-propanesulfonamide C₁₀H₂₁BrNO₂S 307.25 g/mol Branched alkyl chain (tert-butyl) Surfactant or detergent intermediate; high steric bulk

Key Findings :

  • Pharmacological Potential: Brominated sulfonamides without boron (e.g., 3-Bromo-N,5-dimethylbenzenesulfonamide) are often explored for antimicrobial or kinase-inhibitory activity, but the absence of boron limits their utility in targeted prodrug strategies or bioconjugation .
  • Steric and Electronic Effects : Bulky substituents (e.g., tert-butyl in 3-Bromo-N-(1,1,3,3-tetramethylbutyl)-1-propanesulfonamide) hinder reactivity in cross-coupling but improve metabolic stability, whereas the target compound’s aryl boronate enables versatile synthetic modifications .

Positional Isomers and Substituent Effects

  • Meta vs. Para Substitution : The target compound’s meta-substituted boronate contrasts with para-substituted analogs like 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole (). Meta substitution can alter electronic distribution, affecting reactivity in cross-coupling or binding affinity in biological targets .
  • Trifluoromethyl vs. Bromo : The CF₃ group in ’s benzofuran derivative increases electron-withdrawing effects and metabolic stability compared to the bromo group in the target compound, which may enhance electrophilic reactivity .

Biological Activity

3-Bromo-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide is a compound that incorporates a sulfonamide group and a dioxaborolane moiety. Sulfonamides are known for their diverse biological activities, including antimicrobial and anticancer effects. The addition of the dioxaborolane group may enhance its pharmacological properties by influencing solubility and bioavailability.

  • Molecular Formula : C18H21BBrNO4S
  • Molecular Weight : 438.1436 g/mol
  • Purity : ≥ 97%

Biological Activity Overview

The biological activity of sulfonamide derivatives has been extensively studied. This section focuses on the specific activities associated with the compound .

Cardiovascular Effects

Research indicates that certain sulfonamide derivatives can affect cardiovascular functions. A study evaluated the impact of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results showed that some compounds significantly altered perfusion pressure over time (Table 1).

CompoundDose (nM)Effect on Perfusion Pressure
Control-Baseline
Compound 1 (Benzenesulfonamide)0.001Increased
Compound 2 (4-Aminoethyl-benzenesulfonamide)0.001Decreased

The findings suggest that modifications to the sulfonamide structure can lead to varying cardiovascular effects, indicating potential therapeutic applications in managing conditions like hypertension.

Interaction with Calcium Channels

Sulfonamides have also been reported to act as calcium channel inhibitors. A docking analysis was performed to evaluate the interaction of related compounds with calcium channels using protein models like 6jp5. Such interactions could potentially lead to therapeutic implications in treating cardiovascular diseases and hypertension.

Case Studies and Research Findings

  • Cardiovascular Study : A study published in the Brazilian Journal of Science demonstrated that specific benzenesulfonamide derivatives reduced perfusion pressure in isolated rat hearts. The compound 4-(2-aminoethyl)-benzenesulfonamide showed a significant decrease in coronary resistance compared to controls (p = 0.05), highlighting its potential as a cardiovascular agent .
  • Antimicrobial Efficacy : While direct studies on this specific compound are scarce, related compounds have shown promising results against gram-positive and gram-negative bacteria. For instance, modifications to the sulfonamide structure can enhance antibacterial activity by improving binding affinity to bacterial enzymes .

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